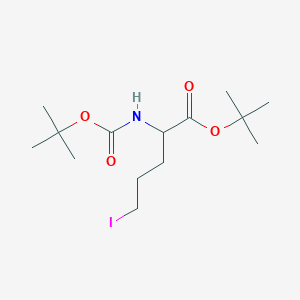
N-Boc-5-iodo-DL-norvaline tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-5-iodo-DL-norvaline tert-butyl ester is a chemical compound with the molecular formula C14H26INO4 and a molar mass of 399.27 g/mol . It is a derivative of norvaline, an amino acid, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom at the 5-position of the norvaline structure. This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
The synthesis of N-Boc-5-iodo-DL-norvaline tert-butyl ester typically involves the protection of the amino group of norvaline with a Boc group, followed by iodination at the 5-position. The Boc group is introduced by reacting norvaline with di-tert-butyl dicarbonate under basic conditions . The iodination step can be achieved using iodine or other iodinating agents under suitable reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and high yields.
Chemical Reactions Analysis
N-Boc-5-iodo-DL-norvaline tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include iodine, TFA, oxalyl chloride, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
N-Boc-5-iodo-DL-norvaline tert-butyl ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-5-iodo-DL-norvaline tert-butyl ester involves its reactivity as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further chemical reactions.
Comparison with Similar Compounds
N-Boc-5-iodo-DL-norvaline tert-butyl ester can be compared with other Boc-protected amino acid derivatives, such as:
N-Boc-5-iodo-L-norvaline: Similar structure but with a specific stereochemistry.
N-Boc-5-bromo-DL-norvaline tert-butyl ester: Similar structure but with a bromine atom instead of iodine.
N-Boc-5-chloro-DL-norvaline tert-butyl ester: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs .
Properties
Molecular Formula |
C14H26INO4 |
|---|---|
Molecular Weight |
399.26 g/mol |
IUPAC Name |
tert-butyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H26INO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18) |
InChI Key |
QPPOILFAPMMPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


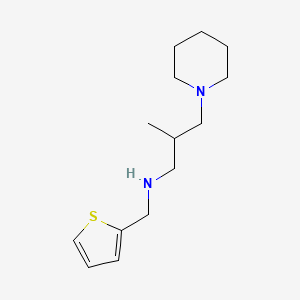
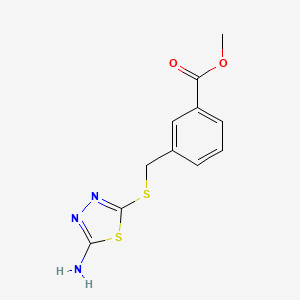
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
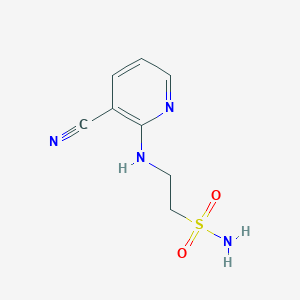
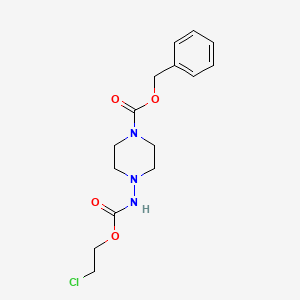

![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)

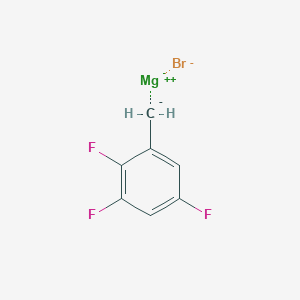
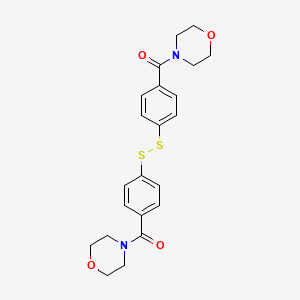
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)

